

Introduction: The Analytical Imperative for Pyridyl Ketones

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Compound of Interest

Compound Name: *Isopropyl 2-pyridyl ketone*

CAS No.: 59576-30-6

Cat. No.: B1295002

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In the landscape of medicinal chemistry and materials science, pyridyl ketones serve as foundational scaffolds for a diverse array of functional molecules. Their utility as intermediates in the synthesis of pharmaceuticals and as ligands in coordination chemistry necessitates unambiguous structural confirmation.[1] **Isopropyl 2-pyridyl ketone** (CAS 59576-30-6), with its distinct combination of an aromatic heterocycle and a branched alkyl chain, presents a unique analytical profile.[2][3] This guide provides a comprehensive exploration of the expected spectroscopic data for **Isopropyl 2-pyridyl ketone**, grounded in first principles and substantiated by data from analogous structures. Our approach is designed not merely to present data, but to elucidate the causal relationships between molecular structure and spectral output, empowering researchers to confidently identify and characterize this compound.

The following sections are structured to provide a multi-faceted analytical perspective, integrating Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section includes the theoretical underpinnings, a validated experimental protocol, and an expert interpretation of the anticipated spectral data.

Figure 1: Structure of **Isopropyl 2-pyridyl ketone**.

Part 1: Infrared (IR) Spectroscopy - Probing Molecular Vibrations

Theoretical Framework: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching, bending, etc.). The frequency of the absorbed radiation is characteristic of the bond type and its chemical environment, making IR spectroscopy an invaluable tool for functional group identification.[4] For **Isopropyl 2-pyridyl ketone**, the key diagnostic absorptions will be the C=O stretch of the ketone, the C=C and C=N stretches of the pyridine ring, and the C-H stretches of the alkyl and aromatic moieties.

Experimental Protocol: KBr Pellet Method

- Preparation: Vigorously grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Analysis: Record the spectrum, typically from 4000 cm^{-1} to 400 cm^{-1} . A background spectrum of the empty spectrometer should be recorded and automatically subtracted from the sample spectrum.

Data Interpretation and Predicted Spectrum: The spectrum is dominated by a very strong, sharp absorption corresponding to the carbonyl group. The positions of aromatic and aliphatic C-H stretches are also key identifiers.

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Rationale and Comparative Insights
~3050-3010	Medium	Aromatic C-H Stretch (Pyridyl)	Aromatic C-H stretching vibrations typically appear above 3000 cm ⁻¹ . This region helps distinguish them from aliphatic C-H stretches. ^[5]
~2975-2870	Medium-Strong	Aliphatic C-H Stretch (Isopropyl)	The isopropyl group will show characteristic symmetric and asymmetric stretching vibrations for the CH and CH ₃ groups.
~1715-1690	Strong, Sharp	Ketone C=O Stretch	This is one of the most prominent peaks in the spectrum. Its position is influenced by conjugation with the pyridine ring, which may lower the frequency slightly compared to a simple aliphatic ketone (typically ~1715 cm ⁻¹). For comparison, the C=O stretch in di-2-pyridyl ketone has been noted in its complexes. ^[1]

~1600-1580	Medium-Strong	Aromatic C=C and C=N Stretch	Pyridine and other aromatic rings exhibit characteristic skeletal vibrations in this region.[4]
~1470-1430	Medium	Aromatic C=C and C=N Stretch	Further characteristic absorptions for the pyridine ring.
~1385 & ~1370	Medium	C-H Bending (Isopropyl)	The presence of two bands in this region is characteristic of the gem-dimethyl structure of the isopropyl group, arising from symmetric and asymmetric bending.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Atomic Skeleton

Theoretical Framework: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Nuclei with non-zero spin (like ^1H and ^{13}C) align in an external magnetic field and can be excited by radiofrequency radiation. The precise resonance frequency (chemical shift) is highly sensitive to the local electronic environment, providing information on functional groups and connectivity. Spin-spin coupling between adjacent nuclei reveals neighboring relationships.

Experimental Protocol: Sample Preparation and Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **Isopropyl 2-pyridyl ketone** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a 5 mm NMR tube.

- Instrumentation: Place the tube in the NMR spectrometer.
- Acquisition: Acquire the ^1H spectrum, followed by the ^{13}C spectrum. Standard parameters on a 400 MHz or higher spectrometer are typically sufficient. For ^{13}C , a proton-decoupled experiment is standard to produce singlets for each unique carbon.

^1H NMR Spectroscopy: Proton Environments

The ^1H NMR spectrum is expected to be highly informative, with distinct signals for the isopropyl group protons and the four protons of the pyridine ring.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Proton Assignment	Rationale and Comparative Insights
~8.7	Doublet of doublets (dd)	1H	H6 (α to N)	Protons alpha to the nitrogen in a pyridine ring are significantly deshielded and appear furthest downfield in the aromatic region. [6]
~8.0	Doublet (d)	1H	H3 (α to C=O)	The proton ortho to the acyl group is deshielded by the electron-withdrawing nature and magnetic anisotropy of the carbonyl.
~7.8	Triplet of doublets (td)	1H	H4 (γ to N)	This proton's chemical shift and coupling pattern are characteristic of its position relative to the nitrogen and the acyl substituent.
~7.4	Triplet (t)	1H	H5 (β to N)	This proton is typically the most upfield of the pyridine signals.

~3.6	Septet	1H	CH (Isopropyl)	The methine proton is split by the six equivalent protons of the two methyl groups ($n+1 = 7$). Its chemical shift is influenced by the adjacent carbonyl group. [7]
~1.2	Doublet	6H	CH ₃ (Isopropyl)	The six equivalent methyl protons are split by the single methine proton ($n+1 = 2$), giving a characteristic doublet.[7]

¹³C NMR Spectroscopy: Carbon Environments

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and Comparative Insights
 | | :--- | :--- | :--- | :--- | | ~202 | C=O (Ketone) | The carbonyl carbon of a ketone is highly deshielded and is typically found in the 200-220 ppm range.[8] This is the most downfield signal. | | ~153 | C2 (Pyridyl) | The carbon atom of the pyridine ring attached to the ketone group. | | ~149 | C6 (Pyridyl) | The carbon atom alpha to the nitrogen is significantly deshielded. [9] | | ~137 | C4 (Pyridyl) | Aromatic carbons generally appear in the 120-150 ppm range.[8] | | ~127 | C3 (Pyridyl) | The specific shifts of the pyridyl carbons are influenced by the positions relative to the nitrogen and the substituent. | | ~122 | C5 (Pyridyl) | The chemical shifts are predicted based on additive rules and comparison with similar substituted pyridines. | | ~38 | CH (Isopropyl) | The methine carbon is deshielded by the adjacent carbonyl group. | | ~18 |

CH₃ (Isopropyl) | The methyl carbons of the isopropyl group will appear far upfield, as is typical for sp³ hybridized carbons.[8] |

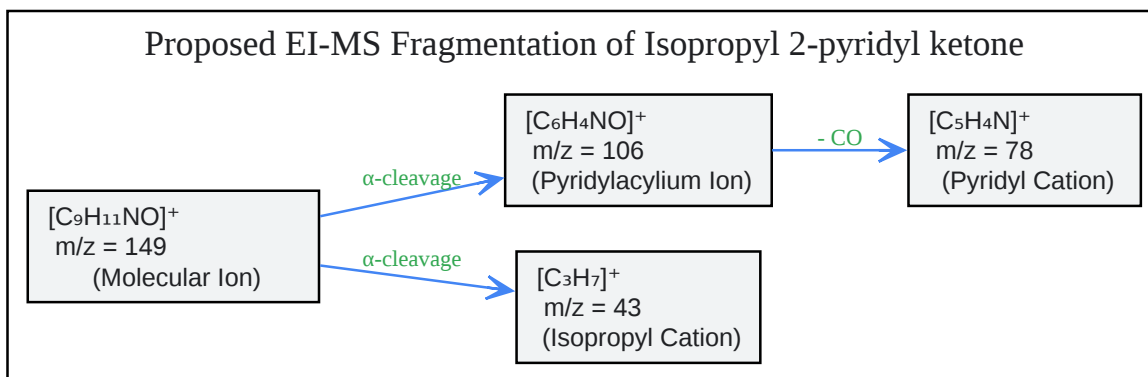
Part 3: Mass Spectrometry (MS) - Molecular Weight and Fragmentation

Theoretical Framework: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a spectrum that reveals the molecular weight and provides clues about the molecule's structure through characteristic fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.
- **Ionization:** Volatilize the sample in a high vacuum and bombard it with a 70 eV electron beam.
- **Analysis:** Accelerate the resulting ions and separate them using a mass analyzer (e.g., a quadrupole).
- **Detection:** Detect the ions to generate a mass spectrum plotting relative abundance against m/z .

Data Interpretation and Predicted Fragmentation: The molecular weight of **Isopropyl 2-pyridyl ketone** (C₉H₁₁NO) is 149.19 g/mol .[2] The mass spectrum will show a molecular ion peak (M⁺) at $m/z = 149$. The fragmentation will be dominated by cleavage adjacent to the carbonyl group (α -cleavage), a highly favored pathway for ketones.



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Figure 2: Proposed primary fragmentation pathways.

Predicted m/z	Ion Structure	Fragmentation Pathway	Rationale
149	$[\text{C}_9\text{H}_{11}\text{NO}]^+$	Molecular Ion (M^+)	This peak confirms the molecular weight of the compound.
106	$[\text{C}_6\text{H}_4\text{NCO}]^+$	α -cleavage: Loss of $\text{C}_3\text{H}_7\cdot$ (isopropyl radical)	Cleavage of the bond between the carbonyl carbon and the isopropyl group is a classic, highly favorable fragmentation for ketones, resulting in a stable acylium ion. This is expected to be a major peak.
78	$[\text{C}_5\text{H}_4\text{N}]^+$	Loss of CO from the m/z 106 fragment	The pyridylacylium ion can lose a neutral carbon monoxide molecule to form the pyridyl cation. This is a common subsequent fragmentation step for acylium ions.
43	$[\text{C}_3\text{H}_7]^+$	α -cleavage: Formation of the isopropyl cation	The other product of the primary α -cleavage is the isopropyl cation, which is a relatively stable secondary carbocation.

Conclusion

The synergistic application of IR, NMR, and MS provides a robust and definitive analytical framework for the structural elucidation of **Isopropyl 2-pyridyl ketone**. The predicted spectroscopic data, summarized herein, constitutes a unique fingerprint for this molecule. The strong carbonyl stretch near 1700 cm^{-1} in the IR, the characteristic septet-doublet pattern of the isopropyl group in the ^1H NMR, the downfield carbonyl signal near 202 ppm in the ^{13}C NMR, and the dominant fragmentation pathway leading to ions at m/z 106 and 78 in the mass spectrum are the key identifiers. This guide serves as a reliable reference for researchers, ensuring the accurate and confident characterization of **Isopropyl 2-pyridyl ketone** in any research or development context.

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